molecular formula C7H13N3O4 B7788981 dl-Alanyl-dl-asparagine CAS No. 20051-99-4

dl-Alanyl-dl-asparagine

Cat. No.: B7788981
CAS No.: 20051-99-4
M. Wt: 203.20 g/mol
InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
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Description

dl-Alanyl-dl-asparagine: is a dipeptide composed of the amino acids alanine and asparagineThe compound’s molecular formula is C7H15N3O5, and it has a molecular weight of 221.215 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-asparagine typically involves the coupling of dl-alanine and dl-asparagine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-dl-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Hydroxide ions in aqueous solution at elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of dl-Alanyl-dl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like peptidases, which catalyze the hydrolysis of peptide bonds. This interaction is crucial for understanding the compound’s role in various biochemical pathways .

Comparison with Similar Compounds

  • dl-Alanyl-dl-glycine (AlaGly)
  • dl-Alanyl-dl-alanine (AlaAla)

Comparison: dl-Alanyl-dl-asparagine is unique due to the presence of the asparagine residue, which imparts distinct chemical and biological properties. Compared to dl-Alanyl-dl-glycine and dl-Alanyl-dl-alanine, this compound exhibits different solubility, stability, and reactivity profiles. These differences make it a valuable compound for specific research applications .

Properties

IUPAC Name

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941962
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-57-3, 1999-41-3, 20051-99-4
Record name NSC186899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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